1,2-Dihydroxy-10H-anthracen-9-one
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Overview
Description
1,2-Dihydroxy-10H-anthracen-9-one is an organic compound with the molecular formula C14H10O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two hydroxyl groups at the 1 and 2 positions and a ketone group at the 9 position. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic oxidation and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Anthraquinone Derivatives: Formed through oxidation.
Anthracenediol: Formed through reduction.
Ethers and Esters: Formed through substitution reactions.
Scientific Research Applications
1,2-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Explored for its antiproliferative activity against certain cancer cell lines.
Industry: Utilized in the production of pigments, dyes, and fluorescent whitening agents.
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-10H-anthracen-9-one involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-9(10H)-anthracenone: Similar structure with hydroxyl groups at different positions.
9,10-Dihydroxyanthracene: Lacks the ketone group at the 9 position.
Anthraquinone: Contains two ketone groups at the 9 and 10 positions
Uniqueness
1,2-Dihydroxy-10H-anthracen-9-one is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H10O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1,2-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-11-6-5-9-7-8-3-1-2-4-10(8)13(16)12(9)14(11)17/h1-6,15,17H,7H2 |
InChI Key |
VQTRJTVHFJIZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)O)O)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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